molecular formula C10H12O3S B12209070 4-(Isopropylsulfonyl)benzaldehyde

4-(Isopropylsulfonyl)benzaldehyde

Cat. No.: B12209070
M. Wt: 212.27 g/mol
InChI Key: ZHCJRFHNXTWYKY-UHFFFAOYSA-N
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Description

4-(propane-2-sulfonyl)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a propane-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propane-2-sulfonyl)-benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives. One common method is the reaction of benzaldehyde with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(propane-2-sulfonyl)-benzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(propane-2-sulfonyl)-benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

    Oxidation: 4-(propane-2-sulfonyl)benzoic acid.

    Reduction: 4-(propane-2-sulfonyl)benzyl alcohol.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(propane-2-sulfonyl)-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(propane-2-sulfonyl)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-benzaldehyde
  • 4-(ethylsulfonyl)-benzaldehyde
  • 4-(butane-2-sulfonyl)-benzaldehyde

Uniqueness

4-(propane-2-sulfonyl)-benzaldehyde is unique due to the specific steric and electronic effects imparted by the propane-2-sulfonyl group. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from other sulfonyl-substituted benzaldehydes.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

4-propan-2-ylsulfonylbenzaldehyde

InChI

InChI=1S/C10H12O3S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3

InChI Key

ZHCJRFHNXTWYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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